Product packaging for Triethylcholine(Cat. No.:CAS No. 302-61-4)

Triethylcholine

Cat. No.: B1219574
CAS No.: 302-61-4
M. Wt: 146.25 g/mol
InChI Key: GZBUMTPCIKCWFW-UHFFFAOYSA-N
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Description

Historical Context of Triethylcholine Discovery and Early Investigations

The initial explorations into the pharmacological effects of this compound date back to the early 20th century. In 1909, Hunt and Taveau conducted the first pharmacological investigations, noting that this compound did not possess the characteristic muscarinic and nicotinic actions of acetylcholine (B1216132). nih.gov Later, in 1946, Keston and Wortis observed that the toxicity of this compound in mice could be counteracted by the administration of choline (B1196258). nih.govnih.gov They also found that it did not affect acetylcholine-induced contractures in the frog rectus abdominis muscle. nih.gov

However, it was the seminal work of Bowman and Rand in 1961 that truly elucidated the unique mechanism of action of this compound and established its importance in cholinergic research. nih.govnih.gov Their comprehensive studies on various animal models, including conscious rabbits, chicks, dogs, and cats, as well as isolated nerve-muscle preparations, revealed that this compound induces a slowly developing muscular weakness that is notably exacerbated by exercise, mimicking the symptoms of myasthenia gravis. nih.govnih.govwikipedia.orgnih.gov

Further investigations led to the groundbreaking proposal that this compound acts as a precursor to a "false neurotransmitter". nih.gov It was found that this compound is taken up by the same transport mechanism as choline into the cholinergic nerve terminal and is subsequently acetylated by the enzyme choline-O-acetyltransferase, for which it is an effective substrate. nih.gov The resulting compound, acetylthis compound, is then stored in synaptic vesicles and released upon nerve stimulation. However, acetylthis compound is significantly less potent than acetylcholine at the postsynaptic receptor, leading to a failure of neuromuscular transmission. nih.gov This concept of a false transmitter, where an exogenous substance mimics the endogenous neurotransmitter's pathway but fails to elicit the same physiological response, was a significant advancement in neuropharmacology. nih.govwikipedia.org

Role of Choline Analogs in Investigating Cholinergic System Dynamics

The study of choline analogs, such as this compound, has been instrumental in unraveling the complex dynamics of the cholinergic system. cdnsciencepub.comnih.govcdnsciencepub.com These compounds serve as invaluable tools to probe the mechanisms governing the synthesis, storage, and release of acetylcholine (ACh). cdnsciencepub.comnih.govcdnsciencepub.com By competing with choline for uptake and enzymatic processes, these analogs allow researchers to investigate the specificity and regulation of these pathways.

One of the primary applications of choline analogs is in the study of the high-affinity choline transport (HAChT) system, which is the rate-limiting step in acetylcholine synthesis. cdnsciencepub.comnih.gov By observing how different analogs are transported into the nerve terminal, scientists can deduce the structural requirements of the transporter. cdnsciencepub.comcdnsciencepub.com Furthermore, these studies have revealed that the activity of the choline transporter is regulated by neuronal activity; stimuli that trigger neurotransmitter release also increase the rate of choline uptake, ensuring a steady supply of precursor for ACh synthesis. cdnsciencepub.comcdnsciencepub.com

The concept of "false neurotransmitters" derived from choline analogs has provided profound insights into the origin and mobilization of releasable acetylcholine. cdnsciencepub.com The extent to which a false ester, formed from a choline analog, is released upon nerve stimulation correlates with its ability to be packaged into synaptic vesicles. cdnsciencepub.com Analogs that are readily stored in vesicles are released in a manner similar to acetylcholine, while those that are poor substrates for vesicular transport are poorly released. cdnsciencepub.com This has helped to delineate the characteristics of the vesicular acetylcholine transporter (VAChT).

The use of these analogs has also helped to dissociate the relationship between precursor availability and the rate of acetylcholine synthesis, suggesting that other factors beyond choline uptake are involved in regulating the synthesis of this crucial neurotransmitter. cdnsciencepub.com

Fundamental Academic Significance of this compound as a Cholinergic Probe

The unique properties of this compound have established it as a fundamental probe in academic research for investigating various aspects of cholinergic function, particularly at the neuromuscular junction. nih.govwikipedia.org Its ability to induce a neuromuscular block that is dependent on the frequency of nerve stimulation has been a particularly valuable characteristic. nih.govnih.gov

Investigating High-Frequency Nerve Stimulation:

A hallmark of this compound's action is its selective impairment of neuromuscular transmission at high rates of nerve stimulation, while having little effect at lower frequencies. nih.govnih.gov This phenomenon is attributed to the depletion of readily available acetylcholine stores and the subsequent release of the less potent "false transmitter," acetylthis compound. This has made this compound an excellent tool for studying the physiological consequences of high-frequency neuronal activity and the mechanisms that sustain neurotransmitter release under such demanding conditions.

Modeling Myasthenia Gravis-like Symptoms:

The slowly developing muscle weakness that is exacerbated by exercise, a characteristic effect of this compound administration, closely resembles the symptoms of the autoimmune disorder myasthenia gravis. nih.govwikipedia.orgnih.gov In myasthenia gravis, antibodies target and reduce the number of acetylcholine receptors at the postsynaptic membrane, leading to impaired neuromuscular transmission. nih.govcornell.edu this compound, by reducing the efficacy of the neurotransmitter released from the presynaptic terminal, provides a pharmacological model to study the functional consequences of reduced cholinergic signaling and to explore potential therapeutic strategies.

Delineating Pre- and Postsynaptic Mechanisms:

The following table summarizes the key research findings related to this compound's role as a cholinergic probe:

Research FindingSignificance as a Cholinergic Probe
Induces muscle weakness exacerbated by exerciseProvides a pharmacological model for myasthenia gravis-like symptoms. nih.govwikipedia.org
Selectively impairs neuromuscular transmission at high stimulation frequenciesAllows for the study of synaptic function under conditions of high neuronal activity. nih.govnih.gov
Acts as a substrate for choline acetyltransferase to form a "false neurotransmitter"Elucidates the processes of neurotransmitter synthesis, storage, and release. nih.gov
Effects are reversed by choline but not by acetylcholinesterase inhibitorsConfirms its mechanism of action as an inhibitor of acetylcholine synthesis. nih.govnih.gov
Does not block acetylcholine receptors directlyEnables the specific investigation of presynaptic cholinergic mechanisms. nih.govbps.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20NO+ B1219574 Triethylcholine CAS No. 302-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

302-61-4

Molecular Formula

C8H20NO+

Molecular Weight

146.25 g/mol

IUPAC Name

triethyl(2-hydroxyethyl)azanium

InChI

InChI=1S/C8H20NO/c1-4-9(5-2,6-3)7-8-10/h10H,4-8H2,1-3H3/q+1

InChI Key

GZBUMTPCIKCWFW-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CCO

Canonical SMILES

CC[N+](CC)(CC)CCO

Related CAS

152-22-7 (chloride)
5957-17-5 (iodide)

Synonyms

N,N,N-triethyl-N-2-hydroxyethylammonium
N,N,N-triethyl-N-2-hydroxyethylammonium chloride
triethyl (2-hydroxyethyl)ammonium chloride
triethylaminoethanol
triethylcholine
triethylcholine bromide
triethylcholine chloride
triethylcholine iodide

Origin of Product

United States

Mechanistic Elucidation of Triethylcholine Action at Cholinergic Synapses

Interference with Presynaptic Choline (B1196258) Transport Mechanisms

A primary mode of action for triethylcholine is its interference with the high-affinity choline transporter (CHT1), a critical component for maintaining acetylcholine (B1216132) synthesis in cholinergic neurons.

Competition with Choline for High-Affinity Choline Transporters (CHT1)

The high-affinity choline transporter (CHT1), encoded by the SLC5A7 gene, is predominantly expressed in the nerve terminals of cholinergic neurons. Its primary function is the sodium-dependent reuptake of choline from the synaptic cleft into the presynaptic terminal, a process that is rate-limiting for acetylcholine synthesis tmc.eduresearchgate.netuniprot.org. This compound has been identified as a substrate and inhibitor of this transporter nih.govguidetopharmacology.org. It competes directly with choline for binding to CHT1, thereby impeding the transporter's normal function nih.govcdnsciencepub.com. This competitive inhibition is a significant aspect of TEC's mechanism, as it directly affects the availability of choline for ACh production.

Inhibition of Choline Uptake into Cholinergic Nerve Endings

The competitive inhibition of CHT1 by this compound leads to a marked reduction in the uptake of choline into cholinergic nerve endings nih.govcdnsciencepub.comnih.govwikipedia.org. Studies have quantified the inhibitory potency of TEC against choline transport. For instance, N-alkyl analogues of choline, including this compound, have been shown to inhibit the high-affinity choline transport system with reported IC50 values in the low micromolar range.

The "False Neurotransmitter" Hypothesis and Acetylthis compound Release

Synthesis of Physiologically Inactive Acetylthis compound Post-Uptake

This compound's interference with cholinergic transmission begins with its uptake into cholinergic nerve terminals. It is recognized and transported into these terminals by the high-affinity choline transporter (CHT), the same transporter responsible for the uptake of choline, a crucial precursor for acetylcholine synthesis westminster.ac.ukuos.ac.ukkent.ac.uk. Once inside the presynaptic terminal, this compound serves as a substrate for choline acetyltransferase (CAT), the enzyme responsible for synthesizing acetylcholine tmc.edu. Instead of forming acetylcholine, CAT acetylates this compound to produce acetylthis compound pnas.org.

This newly formed acetylthis compound is considered a "false transmitter" because it is either not stored in synaptic vesicles, not released effectively, or, if released, it fails to adequately bind to and activate postsynaptic cholinergic receptors pnas.orgonemol.org.uk. Consequently, acetylthis compound does not contribute to synaptic transmission and may even act antagonistically, further disrupting normal cholinergic signaling. This process effectively diverts the enzymatic machinery and precursor availability away from the synthesis of functional acetylcholine.

ProcessDescriptionKey Enzyme/Transporter InvolvedOutcome
Uptake into Nerve Terminals This compound is transported into cholinergic presynaptic terminals.Choline Transporter (CHT)Availability for intracellular processing.
Acetylation This compound is enzymatically acetylated.Choline Acetyltransferase (CAT)Formation of acetylthis compound.
Release into Synaptic Cleft Acetylthis compound is released from the nerve terminal upon stimulation.Vesicular release mechanismPresence of a non-functional transmitter analogue in the synaptic cleft.
Receptor Interaction & Activity Acetylthis compound does not effectively activate postsynaptic receptors.Nicotinic/Muscarinic ReceptorsActs as a "false transmitter," physiologically inactive pnas.orgonemol.org.uk.

Impairment of Acetylcholine Quantal Release from Nerve Terminals

The presence of this compound and its subsequent conversion to acetylthis compound leads to a progressive impairment of acetylcholine (ACh) synthesis and, consequently, a reduction in the amount of functional ACh available for release from nerve terminals nih.govnih.gov. This effect is particularly pronounced during periods of sustained or high-frequency neuronal stimulation nih.govnih.gov. At low rates of nerve stimulation, the existing ACh stores may be sufficient to maintain neurotransmission, as the reduced synthesis rate does not critically deplete the readily available ACh. However, under conditions of high activity, the demand for ACh increases significantly. Since the synthesis pathway is compromised by this compound, the nerve terminals are unable to replenish their ACh stores adequately.

This depletion of functional ACh stores results in a failure of quantal release, where fewer packets (quanta) of ACh are released per nerve impulse tmc.edu. This manifests as a gradual weakening of muscle contractions when the motor nerve is stimulated at high frequencies, a characteristic effect of this compound nih.govnih.gov. The neuromuscular block produced by this compound is reversed by the administration of choline, which can outcompete this compound for uptake and acetylation, thereby restoring normal ACh synthesis nih.govnih.gov. Conversely, anticholinesterase agents, which prevent ACh breakdown, are ineffective in reversing this compound's effects, further underscoring that the primary defect lies in ACh synthesis and release rather than postsynaptic receptor function or ACh degradation nih.govnih.gov.

Stimulation RateEffect on Muscle ContractionRationale
LowMinimal or no significant reduction in contraction strength.At low rates, the reduced ACh synthesis rate does not critically deplete readily available ACh stores, allowing for sufficient transmission.
HighProgressive and significant reduction in contraction strength.High neuronal activity rapidly depletes the compromised ACh stores, leading to a failure in the quantal release of acetylcholine.

Impact of Triethylcholine on Neurotransmission and Neuromuscular Function in Pre Clinical Models

Selective Depression of High-Frequency Nerve Stimulation Responses

A hallmark of triethylcholine's action is its selective depression of muscle contractions in response to high-frequency nerve stimulation, while responses to low-frequency stimulation remain largely unaffected. nih.gov This frequency-dependent effect is a direct consequence of its interference with acetylcholine (B1216132) resynthesis, a process that becomes critical for sustaining neurotransmitter release during periods of intense synaptic activity. vulcanchem.com

In anesthetized cats, intravenous administration of this compound led to a gradual decrease in the contraction size of the tibialis and soleus muscles when the corresponding nerve was stimulated at high frequencies. nih.gov Conversely, at lower stimulation rates, the contractions were not diminished. nih.gov The degree and speed of onset of this muscle contraction depression were directly proportional to the frequency of nerve stimulation. nih.gov Studies on the cat tibialis anticus muscle have shown that this compound preferentially impairs neuromuscular transmission at stimulation frequencies of 50–100 Hz, with little to no effect at 5–10 Hz. vulcanchem.com This phenomenon is observed across different nerve-muscle preparations and is a key indicator of a presynaptic mechanism of action, where the demand for acetylcholine synthesis outstrips the supply due to the presence of the inhibitor. nih.govvulcanchem.com

Induction of Neuromuscular Transmission Failure

This compound induces a slowly developing neuromuscular weakness that is notably exacerbated by physical activity, a characteristic that resembles the symptoms of myasthenia gravis. wikipedia.org This failure in neuromuscular transmission is not due to a direct blockade of postsynaptic receptors or an effect on the muscle's contractile machinery. nih.gov Instead, it is attributed to a presynaptic deficit in acetylcholine synthesis. nih.govnih.gov

Studies in Isolated Nerve-Muscle Preparations (e.g., Rat Diaphragm, Guinea-Pig Ileum)

Experiments using isolated nerve-muscle preparations have provided crucial insights into the mechanism of this compound-induced neuromuscular blockade. In the isolated rat phrenic nerve-diaphragm preparation, this compound was shown to depress contractions elicited by stimulating the phrenic nerve. nih.gov This in vitro model allows for the direct observation of the drug's effects on neuromuscular transmission without the influence of systemic factors. nih.govbps.ac.uk

Similarly, studies on the guinea-pig ileum, a smooth muscle preparation rich in cholinergic innervation, have contributed to understanding the broader impact of this compound on cholinergic neurotransmission.

Observations in In Vivo Animal Models (e.g., Rabbits, Cats, Dogs, Mice, Chicks)

In vivo studies across a range of animal models have consistently demonstrated the characteristic effects of this compound. In conscious animals such as rabbits, chicks, dogs, and a cat, administration of this compound resulted in a progressive muscle weakness that became more pronounced after exercise. nih.gov For instance, a chick treated with this compound would lose its ability to right itself after repeated trials, but would recover after a short period of rest. nih.gov

In anesthetized cats and rabbits, the contractions of the tibialis anticus and soleus muscles were used to study the drug's effects. nih.gov These in vivo nerve-muscle preparations confirmed the selective depression of responses to high-frequency stimulation. nih.gov Furthermore, in mice, this compound's toxicity was observed to be related to respiratory failure, likely due to the paralysis of respiratory muscles. nih.gov

Modulation of Ganglionic Transmission and Associated Effects

In addition to its effects at the neuromuscular junction, this compound also exhibits a transient blocking action on autonomic ganglia. nih.govnih.gov This effect is similar to that of tetraethylammonium, a known ganglion-blocking agent. nih.gov Experiments have shown that this compound can cause a fall in blood pressure and block the response of the nictitating membrane to preganglionic, but not postganglionic, stimulation of the cervical sympathetic nerve in cats. nih.govnih.gov This indicates a blockade of transmission at the ganglionic synapse. nih.gov However, this ganglionic blocking effect is typically transient. nih.govvulcanchem.com Some studies suggest that at higher concentrations, this compound can inhibit nicotinic acetylcholine receptors in autonomic ganglia. vulcanchem.com

Reversal of Effects by Exogenous Choline (B1196258) Administration

A key piece of evidence supporting the mechanism of action of this compound is the reversal of its effects by the administration of exogenous choline. wikipedia.orgnih.gov In both in vivo and in vitro models, the neuromuscular blockade induced by this compound can be rapidly and effectively antagonized by choline. nih.gov

In cats and rabbits, intravenous injection of choline chloride produced a striking and swift reversal of the this compound-induced muscle weakness. nih.gov Similarly, in the isolated rat diaphragm preparation, adding choline to the bath reversed the neuromuscular block. nih.gov This competitive antagonism strongly suggests that this compound interferes with a biological process involving choline, most likely the synthesis of acetylcholine. wikipedia.orgnih.gov The administration of choline effectively outcompetes this compound, restoring the nerve terminal's ability to produce and release acetylcholine. vulcanchem.com

Distinctive Profile Compared to Acetylcholinesterase Inhibitors and Curare-like Agents

The pharmacological profile of this compound is markedly different from that of other agents that affect neuromuscular transmission, such as acetylcholinesterase inhibitors and curare-like drugs. nih.govbps.ac.uk

Compared to curare-like agents (non-depolarizing blockers) such as tubocurarine, which act by competitively blocking postsynaptic acetylcholine receptors, this compound has only a very weak and transient curare-like action that is insufficient to explain its primary neuromuscular blocking effect. bps.ac.uknih.gov During this compound-induced paralysis, the muscle still responds normally to direct electrical stimulation and to the administration of acetylcholine, indicating that the postsynaptic receptors and the muscle itself are functioning correctly. nih.gov This confirms that the primary site of action is presynaptic. nih.govbps.ac.uknih.gov

The table below summarizes the key differential characteristics:

Feature This compound Acetylcholinesterase Inhibitors (e.g., Neostigmine) Curare-like Agents (e.g., Tubocurarine)
Primary Mechanism Inhibits acetylcholine synthesis (presynaptic) wikipedia.orgnih.gov Inhibits acetylcholine breakdown rsc.org Blocks postsynaptic acetylcholine receptors wikipedia.org
Effect on High-Frequency Stimulation Selective depression nih.gov Potentiation, followed by fade rsc.org Fade (non-depolarizing) or sustained block (depolarizing) wikipedia.org
Reversal by Choline Yes wikipedia.orgnih.gov No No
Reversal by Anticholinesterases No nih.gov N/A (these are the agents) Yes (for non-depolarizing blockers)

| Response to Exogenous Acetylcholine | Normal nih.gov | Potentiated | Blocked |

Biochemical and Molecular Interactions of Triethylcholine

Interaction with Choline (B1196258) Acetyltransferase (ChAT) Active Site Stereochemistry

Choline acetyltransferase (ChAT) is the enzyme responsible for synthesizing acetylcholine (B1216132) by transferring an acetyl group from acetyl-CoA to choline. Research indicates that triethylcholine interferes with acetylcholine synthesis without directly inhibiting the acetylation of choline itself annualreviews.org. This suggests that this compound may prevent choline from accessing the active site of ChAT. While detailed stereochemical analyses of this compound's direct binding to the ChAT active site are not extensively detailed in the provided literature, studies on ChAT structure reveal an active site located within a tunnel at the interface of its binding and catalytic domains nih.govresearchgate.net. This tunnel accommodates substrates like choline and coenzyme A. The preference of ChAT for choline over carnitine as an acetyl acceptor is attributed to electrostatic and steric factors within the active site that hinder carnitine binding nih.gov. This compound's ability to disrupt choline's access to this site implies it may occupy or occlude a critical region within or near the active site, thereby preventing the enzymatic reaction.

Cellular Uptake Pathways and Subcellular Localization within Cholinergic Neurons

The functional effects of this compound are predominantly observed at the presynaptic terminals of cholinergic neurons, where acetylcholine is synthesized and released wikipedia.orgnih.gov. Choline uptake into these terminals is primarily mediated by the high-affinity choline transporter (CHT1), which is localized exclusively to the axon terminals of cholinergic neurons and is considered the rate-limiting step in acetylcholine synthesis researchgate.netresearchgate.net. While direct evidence for this compound utilizing the CHT1 pathway is not explicitly stated, its known interference with choline metabolism at the nerve endings suggests it may interact with or be transported by cellular mechanisms involved in choline handling within these terminals nih.gov. Research indicates that this compound might be transported to intracellular sites in place of choline nih.gov. The precise subcellular localization of this compound within cholinergic neurons, such as its distribution between the cytoplasm, synaptic vesicles, or other organelles, is not extensively detailed in the provided sources, but its functional impact points to its presence and activity at sites critical for acetylcholine synthesis.

Implications for Broader Cholinergic Metabolism Research

This compound serves as a valuable pharmacological tool for investigating the complex processes of acetylcholine metabolism and cholinergic neuron function annualreviews.orgwikipedia.orgnih.govkarger.comkarger.comcaldic.comcdnsciencepub.comcdnsciencepub.com. Its ability to specifically inhibit acetylcholine synthesis highlights the critical role of choline uptake and the high-affinity choline transporter (CHT1) in maintaining adequate neurotransmitter levels researchgate.netresearchgate.netcaldic.comnih.gov. The observation that choline can reverse this compound's effects underscores the importance of choline availability in the cholinergic system and provides evidence for potential competition between choline and this compound for cellular transport or enzymatic access wikipedia.orgnih.gov. Furthermore, this compound has been investigated as a precursor to a "cholinergic false transmitter," suggesting its potential metabolic conversion into a substance that can be mistakenly incorporated into synaptic vesicles, thereby altering neurotransmitter function cdnsciencepub.comcapes.gov.br. Research involving this compound contributes to understanding presynaptic biochemical defects that can impair acetylcholine synthesis, offering insights into conditions characterized by cholinergic dysfunction, such as myasthenia gravis nih.gov. By dissecting the mechanisms through which this compound disrupts acetylcholine synthesis, researchers gain a deeper understanding of the regulation of cholinergic pathways, the function of choline transporters, and the enzymatic activity of choline acetyltransferase.

Compound List:

Acetylcholine (ACh)

Acetyl-CoA

Carnitine

Choline

Choline Acetyltransferase (ChAT)

Hemicholinium

Phosphatidylcholine

this compound (TEC)

Synthesis and Derivatization Strategies for Academic Research

Chemical Synthesis Methodologies of Triethylcholine and its Analogues

The synthesis of this compound, systematically known as N,N,N-triethyl-2-hydroxyethanaminium wikipedia.org, typically involves quaternization reactions. Established methodologies often adapt general routes used for synthesizing choline (B1196258) and its derivatives.

One primary approach involves the direct alkylation of a tertiary amine precursor. For this compound, this can be achieved by reacting triethylamine (B128534) with a suitable 2-haloethanol derivative, such as 2-chloroethanol (B45725) or 2-bromoethanol, or their protected forms semanticscholar.org. Alternatively, a common strategy for synthesizing choline analogues involves the alkylation of a 2-(dialkylamino)ethanol with an alkyl halide. Specifically for this compound, this would entail reacting 2-(diethylamino)ethanol (B1670525) with iodoethane (B44018) or bromoethane (B45996) semanticscholar.org. These reactions typically yield the quaternary ammonium (B1175870) salt, which can then be converted to other forms, such as the hydroxide (B78521) or bromide salt.

Methodologies for this compound Synthesis:

MethodologyStarting MaterialsAlkylating AgentReaction Conditions (General)Product Form (Typical)Notes
Method A 2-chloro-N,N-diethyl-ethanamineIodoethaneAcetone/diethyl ether mixture, ambient temperature, 72 hoursIodide saltYields reported between 44-56% semanticscholar.org. Focus on purity.
Method B 2-(diethylamino)ethanolIodoethane(Three-step process, details vary)Iodide saltAlternative when Method A has limitations due to steric hindrance semanticscholar.org.
General Triethylamine2-haloethanol(Reaction conditions vary)SaltDirect alkylation route semanticscholar.org.

This compound has been shown to be acetylated by choline acetyltransferase (ChAc) in vitro, almost as effectively as choline itself annualreviews.orgnih.gov. This enzymatic acetylation suggests that this compound can act as a substrate, potentially leading to the formation of a false transmitter, which is a key aspect of its pharmacological action annualreviews.orgnih.gov.

Synthesis of analogues includes the preparation of phospholipid-mimetic polymers, where poly ε-caprolactone (PCL) is functionalized with phosphoryl choline (PC) and cationic quaternary ammonium end-groups. This often involves reactions with trimethylamine (B31210) to introduce the quaternary ammonium moiety researchgate.net.

Preparation of Labeled this compound for Tracer and Metabolic Studies

The preparation of isotopically labeled this compound is crucial for its use as a tracer in metabolic studies and for imaging techniques like Positron Emission Tomography (PET). While specific protocols for labeled this compound are not extensively detailed in the provided search results, general strategies for labeling choline analogues offer insight.

Analytical Methodologies for Triethylcholine Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Identification (e.g., HPLC-MS)

Chromatographic methods are central to the analysis of triethylcholine, providing the necessary separation from complex biological matrices. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (MS) for highly sensitive and specific detection.

Due to the high polarity of this compound, conventional reversed-phase (RP) chromatography is often ineffective. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method for retaining and separating polar analytes like quaternary amines. lcms.czwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the effective separation of compounds that are poorly retained on C18 columns. lcms.czwaters.com The combination of HILIC with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for quantifying this compound and its metabolites in biological fluids. researchgate.net This approach allows for the detection of analytes at very low concentrations, often in the sub-nanogram per milliliter range. waters.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of the polar this compound molecule to increase its volatility for GC analysis. researchgate.netnih.gov The choice between LC-MS and GC-MS often depends on the specific requirements of the assay, including the sample matrix and the required sensitivity. researchgate.netcdc.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Principle Advantages Common Detectors
HPLC-MS Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. High sensitivity and selectivity; suitable for polar, non-volatile compounds; minimal sample preparation for some methods (e.g., HILIC). waters.comnih.gov Mass Spectrometry (MS), Tandem MS (MS/MS).
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. High resolution and sensitivity; extensive compound libraries for identification. researchgate.netnih.gov Mass Spectrometry (MS), Flame Ionization Detector (FID). cdc.gov

| HILIC | A variant of normal-phase liquid chromatography for separating polar compounds. | Excellent retention of highly polar analytes like quaternary amines; compatible with MS-friendly mobile phases. lcms.czwaters.com | Mass Spectrometry (MS), UV. |

Spectroscopic Characterization for Structural Confirmation in Research Synthesis

In the context of chemical synthesis and characterization, spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the presence and arrangement of the ethyl groups and the quaternary ammonium (B1175870) core of this compound. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide a definitive fingerprint of the molecule's structure. eurjchem.com

X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in a crystalline sample of a this compound salt. eurjchem.com This technique provides unambiguous proof of structure and detailed information about bond lengths and angles. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to determine the exact mass of the this compound cation, which in turn confirms its elemental composition. nih.gov

Table 2: Spectroscopic Methods for this compound Structural Confirmation

Method Information Provided Application in this compound Research
¹H NMR Provides information about the hydrogen atoms in the molecule, their chemical environment, and connectivity. Confirms the presence and structure of the three ethyl groups attached to the nitrogen atom.
¹³C NMR Provides information about the carbon skeleton of the molecule. Confirms the carbon framework of the this compound molecule.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental formula. nih.gov Verifies the molecular weight of the this compound cation.

| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a crystal. eurjchem.com | Provides definitive structural confirmation of this compound salts. |

Bioanalytical Assays for Studying In Vitro and Ex Vivo Metabolism and Kinetics

Bioanalytical assays are crucial for investigating the metabolic fate and kinetic profile of this compound in biological systems. nih.gov These assays are performed in vitro (using cellular or subcellular fractions) and ex vivo (using tissues from a previously treated organism) to model and understand the compound's behavior in vivo. nih.govmdpi.com

In vitro metabolic stability assays, often using human liver microsomes, are employed to determine the rate at which this compound is metabolized by drug-metabolizing enzymes. mdpi.com These experiments involve incubating the compound with microsomes and a cofactor like NADPH, followed by quantifying the remaining parent compound over time using methods like LC-MS/MS. mdpi.com The results, including the compound's half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ), help predict its hepatic clearance in vivo. mdpi.com

Enzyme inhibition assays are also important, particularly for assessing the interaction of this compound with enzymes like acetylcholinesterase (AChE). nih.gov The Ellman's colorimetric method, for instance, can be adapted to measure the inhibitory potential of this compound on AChE activity both in vitro and ex vivo in brain tissue homogenates. nih.gov Such assays are fundamental to understanding the compound's mechanism of action and potential pharmacological effects.

Application in Immunological Research Assays for Quaternary Ammonium Epitopes

Quaternary ammonium compounds (QACs), including this compound, are recognized as important antigenic epitopes in certain immunological reactions, such as anaphylaxis to neuromuscular blocking agents (NMBAs). nih.govresearchgate.net Consequently, this compound can serve as a valuable tool in immunological research assays designed to study these phenomena.

This compound can be used as a hapten in immunoassays like the enzyme-linked immunosorbent assay (ELISA) to detect and quantify specific IgE antibodies against quaternary ammonium ions in patient serum. researchgate.net In such an assay, this compound or a derivative could be immobilized on a solid phase to capture relevant antibodies.

Furthermore, cellular assays using dendritic cells (DCs) or T-cells can investigate the immunogenicity of QACs. nih.gov this compound could be used to stimulate these cells in vitro to study the mechanisms of sensitization and the induction of specific immune responses. nih.gov These studies are critical for understanding the cross-reactivity between different QACs and for developing diagnostic and preventative strategies for allergic reactions. researchgate.net

Theoretical Frameworks and Computational Modeling in Triethylcholine Research

Structure-Activity Relationship Analysis of Choline (B1196258) and Triethylcholine Analogues

The investigation into the structure-activity relationships (SAR) of choline and its analogues, such as this compound, is crucial for understanding their biological effects. The activity of these compounds is largely dictated by the interactions of their molecular structure with biological targets, including transporters and enzymes.

A key determinant of activity in choline analogues is the quaternary ammonium (B1175870) group. pharmacy180.com This positively charged group is essential for the molecule's intrinsic activity and its affinity for receptors. pharmacy180.com The trimethylammonium group found in acetylcholine (B1216132) is considered optimal for maximal muscarinic activity. pharmacy180.com When the methyl groups are replaced with larger alkyl groups, such as the ethyl groups in this compound, a decrease in activity is generally observed. pharmacy180.com This is attributed to the increased size of the onium moiety, which can lead to a diffusion of the positive charge and steric hindrance, interfering with the proper drug-receptor interaction. uomus.edu.iq

Modifications to other parts of the choline scaffold also significantly impact activity:

Acyloxy Group: The ester group in acetylcholine contributes to its binding at the muscarinic receptor. pharmacy180.com Replacing the methyl group of the acetyl moiety with larger alkyl groups results in inactive compounds. pharmacy180.com

Ethylene (B1197577) Bridge: Alterations to the two-carbon chain separating the quaternary ammonium group and the hydroxyl group can affect both nicotinic and muscarinic activity. pharmacy180.com For instance, substitution on the alpha-carbon tends to decrease both types of activity, with a more pronounced effect on muscarinic activity. uomus.edu.iq Conversely, substitution on the beta-carbon leads to a greater reduction in nicotinic activity. uomus.edu.iq

The "five-atom rule" suggests that for maximal muscarinic activity, there should be no more than five atoms between the nitrogen atom and the terminal hydrogen atom. uomus.edu.iq Shortening or lengthening this chain typically reduces muscarinic activity. uomus.edu.iq

Table 1: Structure-Activity Relationship of Choline Analogues

ModificationEffect on ActivityReference
Replacement of trimethylammonium with triethylammonium (B8662869)Decreased activity due to steric hindrance and charge diffusion. pharmacy180.comuomus.edu.iq
Replacement of the acetyl group's methyl with larger alkylsProduces inactive compounds. pharmacy180.com
Alpha-carbon substitution on the ethylene bridgeDecreases both nicotinic and muscarinic activity (greater effect on muscarinic). uomus.edu.iq
Beta-carbon substitution on the ethylene bridgeDecreases nicotinic activity to a greater extent. uomus.edu.iq

Ligand-Protein Docking and Molecular Dynamics Simulations of Transporter Interactions

Computational methods like ligand-protein docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the interactions between this compound and its transporters. scienceopen.comosu.edu These techniques provide insights at the atomic level, helping to understand binding affinities and the dynamic nature of these interactions. scienceopen.comnih.gov

Ligand-protein docking predicts the preferred orientation of a ligand when bound to a receptor or transporter, forming a stable complex. scienceopen.com For choline transporters, docking studies can reveal key amino acid residues that interact with choline and its analogues. For instance, in the human high-affinity choline transporter (CHT1), residues such as Y91 and W406 have been identified as crucial for choline interaction. nih.gov Docking simulations with this compound would likely show altered binding poses and energies compared to choline due to the larger ethyl groups, potentially explaining its different transport kinetics and inhibitory effects.

Molecular dynamics simulations build upon docking results by simulating the movement of atoms in the ligand-transporter complex over time. nih.govresearchgate.net This allows for the study of conformational changes in the transporter that are essential for the transport cycle. frontiersin.org MD simulations of CHT1 have shown that substrate binding induces an occluded conformation, a necessary step for transport. frontiersin.org In the case of this compound, MD simulations could reveal if it stabilizes a particular conformation of the transporter, thereby inhibiting the transport of acetylcholine precursors. These simulations can also calculate binding free energies, providing a quantitative measure of the affinity of this compound for the transporter. nih.gov

Table 2: Key Residues in Choline Transporter Interactions

TransporterKey Interacting ResiduesPotential Interaction with this compoundReference
Human Choline Transporter (CHT1)Y91, W406Altered binding due to steric clash with ethyl groups. nih.gov
Feline Leukemia Virus Subgroup C Receptor 1 (FLVCR1)W125Cation-π interactions may be affected by the larger triethylammonium group. nih.gov
Feline Leukemia Virus Subgroup C Receptor 2 (FLVCR2)W102Cation-π interactions may be affected by the larger triethylammonium group. nih.gov

Pharmacokinetic Modeling in Pre-clinical Systems and Isolated Preparations

Pharmacokinetic (PK) modeling in preclinical settings is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. nih.govresearchgate.net These studies are often conducted in animal models and in vitro preparations to predict the compound's behavior in humans. nih.gov

In vivo studies in animals, such as rabbits and cats, have shown that this compound induces a slowly developing muscular weakness, particularly after exercise. nih.govnih.gov This effect is a result of its interference with acetylcholine synthesis. nih.gov PK studies in these models would aim to quantify parameters such as clearance, volume of distribution, and elimination half-life.

Translational PK/PD (pharmacokinetic/pharmacodynamic) modeling is a powerful approach that links the concentration of a drug in the body to its pharmacological effect. nih.gov For this compound, a PK/PD model could correlate its plasma concentration with the degree of neuromuscular weakness or inhibition of acetylcholine synthesis. This can help in determining target plasma concentrations needed to achieve a desired therapeutic or experimental effect. nih.gov

Data from preclinical studies can be used in physiologically based pharmacokinetic (PBPK) models. These models incorporate physiological and anatomical data from different species to simulate the drug's disposition. PBPK modeling can be used to extrapolate pharmacokinetic data from animal models to humans, aiding in the design of clinical trials. nih.gov

Table 3: Preclinical Observations of this compound's Effects

Animal ModelObserved EffectPotential PK/PD CorrelationReference
Rabbits, Dogs, CatsSlowly developing muscular weakness, exacerbated by exercise.Correlation between this compound plasma concentration and the onset and severity of muscle weakness. nih.govnih.gov
CatsTransient fall in blood pressure.Linking plasma concentration to the magnitude and duration of the hypotensive effect. nih.gov
MiceToxicity reduced by co-administration of choline.Modeling the competitive interaction between this compound and choline at the level of transporters and enzymes. nih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing triethylcholine with high purity, and how can experimental protocols be optimized to minimize byproducts?

  • Methodological Answer : Synthesis protocols for this compound typically involve quaternization of tertiary amines with alkyl halides. To optimize purity, ensure stoichiometric control of reactants (e.g., triethylamine and chloroethanol) under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Purification via recrystallization or column chromatography is critical. For reproducibility, document solvent choices (e.g., anhydrous acetonitrile), temperature gradients, and catalyst use (if applicable) . Statistical validation (e.g., triplicate runs) is recommended to assess yield consistency .

Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine multiple analytical methods:

  • NMR : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.5–3.5 ppm for CH2-N).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks ([M]<sup>+</sup> at m/z ~146.18).
  • HPLC : Assess purity (>98%) with reverse-phase chromatography (C18 column, UV detection at 210 nm).
  • Reference standards and calibration curves are essential for quantitative analysis .

Q. What ethical and safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional guidelines for chemical safety (e.g., OSHA, ACS). This compound’s hygroscopic nature requires storage in desiccators. Use fume hoods to avoid inhalation of vapors. Document disposal protocols for halogenated byproducts. Preclinical studies involving biological systems must adhere to NIH guidelines for ethical reporting, including detailed descriptions of cell/tissue sources and consent protocols (if applicable) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological activity be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of published data to identify variables causing discrepancies (e.g., dosage, model systems). For example, conflicting results in choline uptake inhibition may stem from differences in cell lines (neuronal vs. non-neuronal) or assay conditions (e.g., incubation time, buffer pH). Use statistical tools like ANOVA to isolate confounding factors. Transparently report negative results and limitations in discussion sections to guide future studies .

Q. What computational strategies are effective in modeling this compound’s interactions with biological targets (e.g., choline transporters)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities. Validate with molecular dynamics simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over 100+ ns. Parameterize force fields using quantum mechanical calculations (DFT/B3LYP) for accurate charge distribution. Cross-validate predictions with experimental data (e.g., IC50 values from radioligand assays) .

Q. How can researchers design experiments to explore this compound’s potential novel applications (e.g., in neurodegenerative disease models)?

  • Methodological Answer : Use hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome):

  • Population : In vitro models (e.g., SH-SY5Y cells) or transgenic mice expressing Alzheimer’s-related mutations.
  • Intervention : Dose-response studies with this compound (1–100 µM).
  • Comparison : Benchmark against existing choline analogs (e.g., hemicholinium-3).
  • Outcome : Quantify changes in acetylcholine levels via LC-MS/MS or behavioral assays (Morris water maze). Pre-register study protocols to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in complex biological systems?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50 values. For multivariate data (e.g., omics datasets), apply principal component analysis (PCA) or machine learning (random forests) to identify biomarkers. Ensure power analysis (α=0.05, power=0.8) to determine sample size adequacy. Report confidence intervals and effect sizes to avoid overinterpretation .

Methodological Best Practices

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo or ChEMBL with metadata (e.g., instrument parameters, software versions) .
  • Literature Reviews : Use systematic review frameworks (PRISMA) to map knowledge gaps. Prioritize primary sources over reviews to avoid citation bias .
  • Conflict Resolution : Address contradictory data by replicating experiments under standardized conditions. Engage in peer discussions via preprint platforms (e.g., bioRxiv) for early feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.